molecular formula C19H21N5O3 B2782755 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 2034394-62-0

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2782755
CAS No.: 2034394-62-0
M. Wt: 367.409
InChI Key: PUKXDOGULYZKJV-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule, which features both phenylimidazolidin-2-one and pyrimidinyloxy-pyrrolidine moieties, suggests potential for interaction with various biological targets. Similar compounds containing pyrimidine rings are frequently investigated for their inhibitory activity on enzymes and receptors . Researchers may explore this compound as a potential modulator of protease or kinase activity, or as a scaffold for developing novel receptor ligands, given the known bioactivity of its core components . Its specific physicochemical properties, mechanism of action, and binding affinity are subjects for further investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-17(22-10-7-16(13-22)27-18-20-8-4-9-21-18)14-23-11-12-24(19(23)26)15-5-2-1-3-6-15/h1-6,8-9,16H,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXDOGULYZKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a compound with the molecular formula C19H21N5O3 and a molecular weight of 367.409 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-fibrotic and anti-cancer properties. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine moiety, which is known for its diverse pharmacological activities. The IUPAC name for this compound is 1-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]-3-phenylimidazolidin-2-one, indicating its intricate arrangement of functional groups that may contribute to its biological effects.

Biological Activity Overview

Research has indicated that compounds containing pyrimidine derivatives often exhibit a wide range of pharmacological activities. The specific biological activities associated with this compound include:

  • Anti-Fibrotic Activity : Preliminary studies suggest that this compound may inhibit collagen synthesis, which is crucial in the development of fibrosis. Fibrosis is characterized by excessive deposition of extracellular matrix components, particularly collagen.
  • Anticancer Potential : The imidazolidinone framework has been implicated in various anticancer activities, making it a candidate for further exploration in cancer therapeutics.

Anti-Fibrotic Activity

A study evaluating the anti-fibrotic properties of pyrimidine derivatives reported that several compounds showed significant inhibition of collagen synthesis in hepatic stellate cells (HSC-T6). Among these compounds, those structurally similar to this compound demonstrated promising results with IC50 values lower than those of established anti-fibrotic agents like Pirfenidone .

Table 1: Comparative IC50 Values of Selected Compounds

Compound NameIC50 (μM)Mechanism of Action
This compoundTBDInhibition of collagen synthesis
Pirfenidone3025 ± 0.481Antifibrotic activity
Compound 12m45.69Inhibition of COL1A1 expression
Compound 12q45.81Inhibition of COL1A1 expression

Case Studies

In one notable case study involving pyrimidine derivatives, researchers synthesized a series of compounds and evaluated their effects on HSC-T6 cells. The study found that certain derivatives significantly reduced collagen deposition and expression levels of fibrotic markers such as COL1A1. The promising results from these derivatives suggest that further investigation into the biological activity of structurally related compounds like this compound could yield valuable insights into their therapeutic potential .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthesis Method Reported Biological Activity Reference
1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one Imidazolidin-2-one 3-phenyl, 1-(2-oxoethyl-pyrrolidinyl-pyrimidin-2-yloxy) Not explicitly described in evidence Not reported in evidence
IBC-8: (E)-1-(2-hydroxy-3-(3-methylbut-2-en-1-yl)-4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)prop-2-en-1-one Isobavachalcone derivative Prenylated phenyl, dual 2-oxo-pyrrolidinyl ethoxy groups Silica column chromatography (25% EtOAc:hexane) Antibacterial (preliminary screening)
1-(1-Methylisoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-urea (38) Urea 1-Methylisoquinolin-6-yl, 2-oxo-pyrrolidinyl ethyl Multi-step synthesis from 4′-bromoacetophenone Biochemical screening (PRMT3 assay)
1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea derivatives Azetidinone-thiourea hybrid Chloro-phenyl-azetidinone, phenothiazine-linked 2-oxoethyl Friedel-Crafts alkylation, AlCl₃ catalysis Antibacterial, antifungal, anticancer
1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea derivatives (5A-5F) Urea-sulfonyl hybrid Substituted benzoyl, sulfonyl-phenyl-2-oxo-pyrrolidinyl ethyl Friedel-Crafts alkylation, AlCl₃/DCM Not explicitly reported

Key Structural Differences and Implications

Core Heterocycles: The target compound’s imidazolidin-2-one core distinguishes it from urea (e.g., compound 38) or azetidinone-based analogs (e.g., compound 7f). Azetidinone derivatives (e.g., compound 7f) introduce a four-membered ring, which may increase metabolic stability but reduce synthetic accessibility .

Substituent Effects: The pyrimidin-2-yloxy group in the target compound offers hydrogen-bonding capabilities distinct from the phenothiazine (compound 7f) or pyrrolidinyl ethoxy (IBC-8) moieties in analogs. Pyrimidine’s aromaticity and electron-deficient nature could facilitate π-π stacking or interactions with kinase active sites . Phenyl vs.

Synthetic Approaches: Friedel-Crafts alkylation using 2-chloro-1-(pyrrolidin-1-yl)ethanone is a common strategy for introducing the 2-oxo-pyrrolidinyl ethyl moiety (e.g., compounds 5A-5F, IBC-8) . The target compound may employ similar intermediates but requires additional steps to install the pyrimidin-2-yloxy group.

Q & A

Basic: What synthetic strategies are recommended for the multi-step preparation of this compound?

The synthesis typically involves sequential reactions such as nucleophilic substitutions, coupling reactions, and cyclization. Key intermediates include pyrimidine-oxygen-linked pyrrolidine derivatives and imidazolidinone precursors. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side products. For example, pyrimidinyloxy-pyrrolidine intermediates are often synthesized under anhydrous conditions using aprotic solvents like DMF or THF . Final purification may require column chromatography with gradients of ethyl acetate/hexane .

Basic: What analytical methods are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and stereochemistry, particularly for the pyrrolidine and imidazolidinone moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, essential for distinguishing isomers .
  • HPLC-PDA/UV: Quantifies purity (>95% is typical for pharmacological studies) using reverse-phase C18 columns .

Advanced: How can reaction yields be optimized for the pyrimidine-pyrrolidine coupling step?

Catalytic systems like Pd(PPh3)4 for cross-coupling or Lewis acids (e.g., ZnCl2) for nucleophilic substitutions improve efficiency. Solvent choice (e.g., DCM for SN2 reactions vs. DMSO for SN1) significantly impacts reaction kinetics . Microwave-assisted synthesis has been reported to reduce reaction times by 40–60% while maintaining yields above 80% .

Advanced: What computational approaches are used to predict bioactivity and binding modes?

  • Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the pyrimidine ring and hydrophobic contacts with the phenyl group .
  • QSAR Modeling: Electronic descriptors (e.g., HOMO-LUMO gaps) correlate with observed anti-inflammatory or antimicrobial activities in structurally related compounds .

Advanced: How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from variations in assay conditions (e.g., cell lines, serum concentrations). For example:

  • Oxidative Stress Assays: Discrepancies in IC50 values may stem from differences in ROS detection methods (e.g., DCFH-DA vs. luminol) .
  • Enzyme Inhibition: Use standardized reference inhibitors (e.g., staurosporine for kinases) to calibrate activity measurements . Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What safety protocols are essential during handling?

  • PPE: Use nitrile gloves and fume hoods due to potential irritancy of intermediates (e.g., thiazolidinone precursors) .
  • Waste Disposal: Halogenated solvents (e.g., DCM) require separate containment to avoid environmental hazards .

Advanced: What structural modifications enhance target selectivity?

  • Pyrrolidine Ring Substitution: Introducing electron-withdrawing groups (e.g., -CF3) at the 3-position reduces off-target binding to adenosine receptors .
  • Imidazolidinone Modifications: Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) improves solubility and CNS penetration .

Advanced: How are reaction mechanisms elucidated for key synthetic steps?

  • Isotopic Labeling: 18O-tracing in pyrimidinyloxy intermediates clarifies whether oxygen originates from the nucleophile or solvent .
  • Kinetic Studies: Monitoring by in-situ IR spectroscopy identifies rate-determining steps (e.g., imine formation vs. cyclization) .

Basic: What are the recommended storage conditions?

Store at –20°C under inert gas (argon) to prevent hydrolysis of the imidazolidin-2-one ring. Lyophilization is advised for long-term stability .

Advanced: How to address low reproducibility in biological assays?

  • Batch Variability: Ensure intermediates are >98% pure via recrystallization or preparative HPLC .
  • Cell Culture Consistency: Use authenticated cell lines and control for passage number .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.